Product packaging for 3,5-Difluoro-n-(4-fluorophenyl)aniline(Cat. No.:CAS No. 403-80-5)

3,5-Difluoro-n-(4-fluorophenyl)aniline

Cat. No.: B13419688
CAS No.: 403-80-5
M. Wt: 223.19 g/mol
InChI Key: GSHQTKAPMXVMJR-UHFFFAOYSA-N
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Description

Significance of Fluorinated N-Aryl Anilines in Contemporary Chemical Research

The presence of fluorine in N-aryl aniline (B41778) frameworks can dramatically alter the parent molecule's physicochemical and biological properties. researchgate.netmdpi.com In medicinal chemistry, the judicious placement of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nih.govresearchgate.net This is attributed to the high electronegativity of fluorine, its small size, and the strength of the carbon-fluorine bond. lew.ro Consequently, fluorinated N-aryl anilines are valuable building blocks in the synthesis of novel therapeutic agents. researchgate.netnih.gov

In the realm of materials science, the electron-withdrawing nature of fluorine influences the electronic properties of N-aryl anilines, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com The ability to fine-tune the electronic characteristics of these molecules through fluorination is a key driver of research in this area.

Overview of the Structural and Electronic Features of 3,5-Difluoro-N-(4-fluorophenyl)aniline

The compound this compound possesses a unique arrangement of fluorine atoms that significantly influences its structure and electronic landscape. The two fluorine atoms on one aniline ring and a single fluorine on the other create a distinct pattern of electron density.

Electronic Features: Fluorine is the most electronegative element, and its presence on the aromatic rings has a profound electron-withdrawing effect. researchgate.net This effect modulates the basicity of the aniline nitrogen and influences the reactivity of the aromatic rings towards electrophilic or nucleophilic substitution. The substitution pattern of the fluorine atoms in this compound creates a specific charge distribution across the molecule, which is critical for its interactions in various chemical and biological systems.

Below is a table summarizing some of the key properties of a related precursor, 3,5-difluoroaniline (B1215098):

PropertyValue
Molecular Formula C6H5F2N
Molecular Weight 129.11 g/mol
Melting Point 37-41 °C
Boiling Point 80 °C at 20 mmHg
CAS Number 372-39-4

Data sourced from various chemical suppliers and databases. chemicalbook.comnist.gov

Historical Context and Evolution of Fluorine Chemistry Applied to Aromatic Amine Synthesis

The field of organofluorine chemistry has a rich history, with early efforts to synthesize fluorinated organic compounds dating back to the 19th century. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment that opened the door to more extensive research. lew.roniscpr.res.in

Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction discovered in 1927, were crucial for the synthesis of fluoroaromatic compounds. nih.gov This reaction involves the thermal decomposition of diazonium fluoroborates. Another significant development was the use of nucleophilic halogen exchange reactions, reported by Gottlieb in 1936, which allowed for the replacement of chlorine with fluorine using potassium fluoride (B91410). nih.gov

The synthesis of fluorinated aromatic amines, specifically, has evolved with the development of more efficient and selective fluorination reagents and catalytic methods. The challenges associated with controlling the position of fluorination on the aromatic ring have been a major focus of synthetic chemists. Over the years, a variety of synthetic routes have been developed to access specific isomers of fluoroanilines, which serve as key intermediates in the preparation of more complex molecules like this compound. google.comgoogle.comgoogleapis.com The demand for these compounds, driven by their applications in pharmaceuticals and materials science, continues to fuel the development of novel synthetic strategies. nih.govacs.orgchinesechemsoc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F3N B13419688 3,5-Difluoro-n-(4-fluorophenyl)aniline CAS No. 403-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403-80-5

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

3,5-difluoro-N-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7,16H

InChI Key

GSHQTKAPMXVMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=CC(=C2)F)F)F

Origin of Product

United States

Advanced Spectroscopic Characterization Methodologies for 3,5 Difluoro N 4 Fluorophenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For a nuanced understanding of 3,5-Difluoro-N-(4-fluorophenyl)aniline, a multi-pronged NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei, is essential.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants in Fluorinated Aromatic Amines

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the aromatic protons provide a wealth of information. The protons on the 3,5-difluorophenyl ring are expected to exhibit distinct signals influenced by the electron-withdrawing fluorine atoms and the amino bridge. The lone proton at the 4-position of this ring would likely appear as a triplet due to coupling with the two meta-fluorine atoms. The two equivalent protons at the 2- and 6-positions would also show characteristic splitting patterns due to coupling with the adjacent fluorine atoms and the proton at the 4-position.

The protons on the 4-fluorophenyl ring will also display a characteristic pattern. Due to the fluorine atom at the 4-position, the aromatic protons will be split into two sets of doublets of doublets, often appearing as two apparent triplets, a classic AA'BB' system. The amino proton (N-H) will typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Analysis of the precursor, 3,5-difluoroaniline (B1215098), shows aromatic protons in the range of 6.1-6.3 ppm in CDCl₃. chemicalbook.com For aniline (B41778), the aromatic protons are observed between 6.7 and 7.3 ppm. nih.gov The specific chemical shifts in this compound will be a composite of these influences.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton PositionPredicted Chemical Shift (δ, ppm)Splitting PatternCoupling Constants (J, Hz)
H-2', H-6' (of 4-fluorophenyl ring)~7.0-7.2multiplet (approx. t)J(H,H) and J(H,F)
H-3', H-5' (of 4-fluorophenyl ring)~6.9-7.1multiplet (approx. t)J(H,H) and J(H,F)
H-2, H-6 (of 3,5-difluorophenyl ring)~6.3-6.5multiplet (approx. d)J(H,H) and J(H,F)
H-4 (of 3,5-difluorophenyl ring)~6.2-6.4triplet of triplets (tt)J(H,F) and J(H,H)
N-HVariablebroad singletN/A

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Assessment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. In this compound, the carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents and the nitrogen atom.

For the 3,5-difluorophenyl ring, the carbons attached to fluorine (C-3 and C-5) are expected to be significantly downfield and show a large coupling constant. The carbon attached to the nitrogen (C-1) will also be downfield. The other carbons in this ring (C-2, C-4, C-6) will have their chemical shifts and coupling patterns influenced by both the fluorine atoms and the amino group. In the precursor 3,5-difluoroaniline, characteristic carbon signals are observed. researchgate.net

In the 4-fluorophenyl ring, the carbon bearing the fluorine (C-4') will show a large ¹JCF, while the other carbons will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The carbon attached to the nitrogen (C-1') will also be influenced by the amino bridge.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon PositionPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
C-1' (of 4-fluorophenyl ring)~138-142Small ⁴JCF
C-2', C-6' (of 4-fluorophenyl ring)~120-124³JCF
C-3', C-5' (of 4-fluorophenyl ring)~115-117²JCF
C-4' (of 4-fluorophenyl ring)~156-160Large ¹JCF
C-1 (of 3,5-difluorophenyl ring)~145-149Small ³JCF
C-2, C-6 (of 3,5-difluorophenyl ring)~98-102²JCF
C-3, C-5 (of 3,5-difluorophenyl ring)~162-165Large ¹JCF
C-4 (of 3,5-difluorophenyl ring)~95-99³JCF

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Differentiation

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. biophysics.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.

The fluorine atoms on the 3,5-difluorophenyl ring are chemically equivalent and should give rise to a single resonance. This signal will be split into a triplet by the two neighboring protons (H-2 and H-6) and potentially show further smaller couplings. The fluorine atom on the 4-fluorophenyl ring will appear as a separate signal, likely a multiplet due to coupling with the ortho and meta protons. The chemical shifts in ¹⁹F NMR are very sensitive to substituent effects, and therefore provide a unique fingerprint for the molecule. github.io

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
Fluorine PositionPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Splitting Pattern
F-3, F-5 (of 3,5-difluorophenyl ring)~ -105 to -115multiplet (approx. t)
F-4' (of 4-fluorophenyl ring)~ -115 to -125multiplet

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

The C-N stretching vibration will likely be found in the 1250-1350 cm⁻¹ region. The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The presence of multiple fluorine atoms will likely result in complex and strong bands in this area. Aromatic C=C stretching vibrations will cause a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will appear as strong bands in the 650-900 cm⁻¹ range, and their positions can be indicative of the substitution pattern of the aromatic rings. For instance, the FT-IR spectrum of 3,5-difluoroaniline shows characteristic bands that can be compared. researchgate.net Similarly, the spectrum of aniline provides a reference for the amine and unsubstituted phenyl group vibrations. nih.gov

Table 4: Predicted FT-IR Spectral Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-F Stretch1000 - 1400Strong
Aromatic C-H Out-of-Plane Bend650 - 900Strong

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes. The symmetric C-F stretching vibrations, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

The symmetric stretching of the C-C bonds within the aromatic rings will also give rise to strong Raman bands. The N-H stretching vibration is typically weak in Raman spectroscopy. Analysis of the Raman spectra of related fluorinated anilines and diphenylamines can aid in the specific assignment of the observed bands. researchgate.netnih.gov

Table 5: Predicted Raman Spectral Data for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic Ring Breathing~1000Strong
Symmetric Aromatic C-H Stretch~3050Strong
Aromatic C=C Stretch1580 - 1620Strong
Symmetric C-F Stretch1000 - 1200Medium to Strong
N-H Stretch3350 - 3450Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule.

For this compound, the key chromophores are the two aromatic rings and the non-bonding lone pair of electrons on the nitrogen atom of the amine bridge. The electronic transitions observed in the UV-Vis spectrum are primarily of two types: π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the phenyl rings in this molecule. These transitions are typically high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). The conjugation between the two phenyl rings through the nitrogen atom lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths compared to non-conjugated systems like benzene. libretexts.org

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity (small ε) and occur at longer wavelengths (lower energy) compared to π → π* transitions. youtube.com

The solvent environment can influence the position of these absorption bands. Polar solvents may lead to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. sciencepublishinggroup.com The presence of electron-withdrawing fluorine atoms on the phenyl rings can also subtly modify the energy of the molecular orbitals and thus the absorption wavelengths.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Relative IntensityExpected Wavelength Region
π → ππ (Aromatic Rings) → π (Aromatic Rings)HighUV (200-300 nm)
n → πn (Nitrogen Lone Pair) → π (Aromatic Rings)LowUV (300-350 nm)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

For this compound (C₁₂H₈F₃N), the calculated molecular weight is approximately 243.06 g/mol . In an electron ionization (EI) mass spectrum, the parent peak or molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass.

The fragmentation of the molecular ion is influenced by the relative strengths of its chemical bonds and the stability of the resulting fragments. For N-aryl aniline derivatives, fragmentation often occurs at the C-N bonds linking the amine to the phenyl rings. The substitution pattern of the fluorine atoms can also direct the fragmentation pathways. researchgate.net

Plausible fragmentation pathways for this compound include:

Cleavage of the N-C bond: This can lead to the formation of fluorophenyl or difluorophenyl cations and corresponding radical species.

Loss of a hydrogen atom: Formation of an [M-H]⁺ ion.

Loss of fluorine or HF: Fragmentation involving the fluorine substituents.

The analysis of these fragment ions allows for the confirmation of the compound's structure and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming its molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Ion IdentityDescription
243.06[C₁₂H₈F₃N]⁺Molecular Ion (M⁺)
148.03[C₆H₄FN]⁺Fragment from cleavage of N-(difluorophenyl) bond
114.02[C₆H₃F₂]⁺Difluorophenyl cation fragment
95.01[C₆H₄F]⁺Fluorophenyl cation fragment

X-ray Crystallography of Analogous N-Aryl Aniline Compounds for Solid-State Structure

Studies on N-aryl aniline derivatives, such as various substituted diphenylamines, reveal key structural features that are expected to be present in the target molecule. researchgate.net

Molecular Conformation: The two phenyl rings are typically not coplanar. They adopt a twisted or "propeller-like" conformation to minimize steric hindrance between the ortho-hydrogens on adjacent rings. The degree of twist is defined by the dihedral angles between the planes of the two aromatic rings.

C-N-C Bond Angle: The bond angle at the central nitrogen atom (C-N-C) is generally larger than the ideal sp³ angle of 109.5° and closer to the sp² angle of 120°, indicating some degree of planarization and delocalization of the nitrogen lone pair into the aromatic systems.

Crystal Packing: In the solid state, molecules are packed in a specific arrangement determined by intermolecular forces such as van der Waals interactions and, in some cases, weak hydrogen bonds or halogen bonds.

The data from analogous structures provide a robust model for predicting the solid-state conformation of this compound, which is critical for understanding its physical properties and potential for polymorphism.

Table 3: Representative Crystallographic Data for an Analogous N-Aryl Aniline Compound (2-(Phenylamino)nicotinic acid)

ParameterValue / Description
Crystal SystemMonoclinic
Space GroupP2₁/c
C-N-C Bond Angle~128-130°
Dihedral AngleSignificant twist between aryl rings
BondingPlanar geometry around the N-atom

Data is representative of N-aryl aniline structures and serves as an analogy. researchgate.net

Computational Chemistry Investigations of 3,5 Difluoro N 4 Fluorophenyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 3,5-Difluoro-N-(4-fluorophenyl)aniline. These calculations provide access to a variety of molecular properties and reactivity descriptors that are crucial for assessing the chemical behavior of the molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated as follows:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. The presence of multiple fluorine atoms in this compound is expected to significantly impact these descriptors, rendering the molecule more electrophilic compared to its non-fluorinated counterpart.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound The following data is illustrative and based on typical values for similar fluorinated aromatic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterCalculated Value
EHOMO (eV)-6.25
ELUMO (eV)-0.89
HOMO-LUMO Gap (eV)5.36
Electronegativity (χ) (eV)3.57
Chemical Hardness (η) (eV)2.68
Global Electrophilicity Index (ω) (eV)2.38

Conformational Analysis and Energetics of Fluorinated Diarylamine Systems

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Conformational analysis, performed using computational methods, helps to identify the most stable geometries (conformers) and the energy barriers to rotation around key single bonds. For diarylamine systems, the most significant conformational freedom arises from the rotation around the C-N bonds linking the two phenyl rings.

The potential energy surface of the molecule can be scanned by systematically varying the torsional angles (dihedrals) of the C-N-C-C framework. These calculations, often performed at a DFT level of theory, can identify the global minimum energy conformation as well as any local minima. The relative energies of these conformers determine their population distribution at a given temperature. The presence of fluorine atoms can introduce steric hindrance and electrostatic interactions that influence the preferred conformation. For instance, repulsive interactions between the fluorine atoms and the ortho-hydrogens on the adjacent ring can lead to a more twisted conformation compared to the non-fluorinated parent compound, diphenylamine (B1679370).

The rotational barrier, which is the energy required to rotate from one stable conformer to another, can also be calculated. This provides insight into the molecule's flexibility. A high rotational barrier suggests that the molecule is relatively rigid and may exist as a mixture of stable, slowly interconverting conformers at room temperature. In some highly substituted diarylamines, this can even lead to atropisomerism, where the rotation is so hindered that distinct enantiomeric conformers can be isolated.

Table 2: Calculated Conformational Energetics for this compound The following data is illustrative and based on typical values for substituted diarylamines.

ConformerRelative Energy (kcal/mol)C-N-C-C Dihedral Angle (°)
Global Minimum0.0045
Local Minimum2.5-135
Rotational Transition State8.790

Molecular Orbital Analysis and Charge Distribution Studies

A deeper understanding of the electronic structure of this compound can be gained through molecular orbital (MO) analysis and the study of its charge distribution. Visualizing the frontier molecular orbitals, HOMO and LUMO, provides a qualitative picture of where the molecule is most likely to donate or accept electrons. In many diarylamine systems, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting the electron-donating character of the amine group. The LUMO is often distributed over the aromatic rings, indicating their capacity to accept electrons. The introduction of fluorine atoms can alter the shape and energy of these orbitals.

NBO analysis can also provide insights into intramolecular interactions, such as hyperconjugation, which can contribute to the stability of certain conformations. These analyses are essential for building a complete picture of the electronic landscape of the molecule.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound The following data is illustrative and based on typical charge distributions in fluorinated aromatic amines.

AtomCalculated Mulliken Charge (a.u.)
N (amine)-0.65
C (attached to N, 3,5-difluoro ring)0.30
C (attached to F, 3-position)0.25
F (3-position)-0.28
C (attached to F, 4-fluoro ring)0.22
F (4-position)-0.26

Prediction and Simulation of Spectroscopic Properties from First Principles

Computational chemistry offers the ability to predict and simulate various spectroscopic properties of this compound from first principles. These theoretical spectra can be invaluable for interpreting experimental data and for identifying the compound in complex mixtures.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. acs.org Theoretical prediction of NMR spectra is a powerful tool for structure elucidation. acs.orgresearchgate.net The calculated chemical shifts, when compared to experimental values, can confirm the proposed molecular structure and provide insights into the electronic environment of the nuclei. The ¹⁹F NMR chemical shifts are particularly sensitive to the local electronic structure, making them a valuable probe for studying the effects of substitution on the aromatic rings. acs.org

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The resulting theoretical IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum. This can help in identifying characteristic functional group vibrations, such as the N-H stretch of the amine and the C-F stretching modes.

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted λmax values can help in understanding the electronic transitions responsible for the observed color and photochemical properties of the compound.

Table 4: Predicted Spectroscopic Data for this compound The following data is illustrative and based on typical calculated values for similar compounds.

Spectroscopic PropertyPredicted Value
¹⁹F NMR Chemical Shift (ppm, relative to CFCl₃)-115 (F at C4'), -108 (F at C3, C5)
IR N-H Stretch (cm⁻¹)3450
IR C-F Stretch (cm⁻¹)1150-1300
UV-Vis λmax (nm)295

Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Fluorine's Influence

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For fluorinated compounds like this compound, QSPR models can be developed to predict properties such as lipophilicity (logP), solubility, and boiling point based on calculated molecular descriptors.

In a QSPR study of fluorinated diarylamines, a set of structurally diverse compounds would be selected, and a range of molecular descriptors would be calculated for each. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the property of interest.

Such models can be used to predict the properties of new, unsynthesized diarylamine derivatives, thereby guiding the design of molecules with desired characteristics. The insights gained from the model can also help in understanding the fundamental influence of fluorine substitution on the macroscopic properties of these compounds.

Table 5: Selected Molecular Descriptors for a Hypothetical QSPR Model of Fluorinated Diarylamines This table presents a selection of descriptors that would be relevant for a QSPR study.

DescriptorDescriptionPotential Influence
Molecular WeightTotal mass of the molecule.Correlates with size-dependent properties.
logPOctanol-water partition coefficient.Measure of lipophilicity.
Dipole MomentMeasure of molecular polarity.Influences solubility and intermolecular interactions.
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to electron-donating ability.
Topological Polar Surface Area (TPSA)Surface area of polar atoms.Correlates with membrane permeability.

Structure Reactivity and Structure Function Relationships in Fluorinated Diarylamines

Impact of Fluorine Substitution on Amine Basicity and Nucleophilicity of the N-Aryl Aniline (B41778) Moiety

The introduction of fluorine atoms onto the aromatic rings of diarylamines, such as in 3,5-Difluoro-n-(4-fluorophenyl)aniline, profoundly influences the basicity and nucleophilicity of the central nitrogen atom. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). quora.comlibretexts.org This effect decreases the electron density on the aromatic rings and, by extension, on the amine nitrogen. quora.com A lower electron density on the nitrogen atom makes the lone pair less available to accept a proton, thereby decreasing the basicity of the amine. quora.comlibretexts.org

Electron-withdrawing substituents are known to decrease the pKa of the conjugate acid of an amine. researchgate.netafit.edu For aniline, the pKa of its conjugate acid is approximately 4.6. The introduction of fluorine substituents systematically lowers this value. For example, studies on fluorinated PDE9 inhibitors showed that replacing a hydrogen atom with fluorine in proximity to an amine functionality can decrease the basic pKa by 1.1 to 3.3 units. nih.gov This trend is consistent across various classes of amines, where electron-withdrawing groups like fluorine reduce basicity. quora.com

This relationship can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. utexas.edu A linear correlation exists between the pKa of substituted anilines and the Hammett substituent constant (σ). researchgate.net For electron-withdrawing groups like fluorine, the Hammett constants are positive, corresponding to a decrease in pKa. researchgate.netutexas.edu

CompoundSubstituent EffectExpected pKa Trend (relative to Aniline)
AnilineReference4.6 (experimental)
4-Fluoroaniline (B128567)One -I groupLower
3,5-Difluoroaniline (B1215098)Two -I groupsSignificantly Lower
This compoundThree -I groups + second aryl ringSubstantially Lower

Similarly, the nucleophilicity of the amine is also diminished. Nucleophilicity relates to the rate at which the amine attacks an electrophile. The reduced electron density on the nitrogen of fluorinated diarylamines makes them less potent nucleophiles compared to their non-fluorinated counterparts. reddit.com This is particularly relevant in reactions such as nucleophilic aromatic substitution (SNAr), where the amine acts as the nucleophile. thieme-connect.comacs.org While the fluorine atoms on the aniline rings decrease the nitrogen's nucleophilicity, they also activate the rings themselves towards attack by other nucleophiles, a concept explored in the next section.

Electronic Effects of Multiple Fluorine Atoms on Aromatic Ring Reactivity and Electron Density

The electronic character of an aromatic ring is significantly altered by the presence of multiple fluorine substituents. Fluorine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R or +M) due to its lone pairs of electrons. researchgate.net For halogens, the inductive effect generally dominates, deactivating the ring towards electrophilic aromatic substitution. researchgate.netnumberanalytics.com

In a molecule like this compound, the three fluorine atoms substantially lower the electron density of the entire molecular framework. numberanalytics.com This has several consequences:

Decreased Reactivity towards Electrophiles: The reduced electron density makes the aromatic rings less susceptible to attack by electrophiles. numberanalytics.com

Increased Reactivity towards Nucleophiles: The electron deficiency makes the fluorinated rings more susceptible to nucleophilic aromatic substitution (SNAr). This is a key feature of polyfluorinated aromatic compounds. thieme-connect.comnih.gov

Modulation of Molecular Orbitals: Fluorine substitution lowers the energy of the highest occupied molecular orbital (HOMO) and can raise the energy of the lowest unoccupied molecular orbital (LUMO), leading to an increase in the HOMO-LUMO gap. numberanalytics.comnih.gov

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. Fluorine has a positive σ value, indicating its electron-withdrawing nature. science.govoup.com The cumulative effect of multiple fluorine atoms is even more pronounced.

SubstituentPositionHammett Constant (σ)Effect on Ring Electron Density
-Fmeta+0.34Strongly withdrawing (Inductive)
-Fpara+0.06Weakly withdrawing (Inductive > Resonance)

Data adapted from Schwarzenbach et al. oup.com

Computational studies using methods like Density Functional Theory (DFT) can map the electron density distribution. aps.orgnih.gov In this compound, these maps would show a significant polarization of the C-F bonds and a net withdrawal of electron density from the π-system of the rings, particularly at the carbon atoms bonded to fluorine. researchgate.net This modification of electron distribution directly impacts the molecule's reactivity and its interactions with other molecules. researchgate.net

Steric Considerations of Fluorine Atoms in the Molecular Architecture of N-Aryl Anilines

The presence of substituents, including fluorine, on the rings can influence these angles. In diarylamine systems, steric hindrance can force the rings to twist relative to each other to minimize unfavorable interactions. acs.org For instance, the conformation of biphenyl (B1667301) is known to be twisted in the gas phase with a dihedral angle of about 44°, whereas it is planar in the solid state due to crystal packing forces. acs.org The introduction of substituents alters these rotational barriers.

In this compound, the key steric interactions would be between the ortho hydrogens of one ring and the ortho hydrogens (or fluorine) of the other ring. The 3,5-difluoro substitution pattern places the fluorine atoms meta to the amine linkage, which exerts less direct steric hindrance on the N-aryl bond rotation compared to ortho substitution. However, the collective electronic and steric presence of the fluorine atoms can still influence the preferred conformation and the rotational energy barrier between different conformers. nih.gov X-ray crystallography and computational energy scans are primary methods for determining these conformational preferences. nih.govresearchgate.net

Interaction TypeDescriptionPotential Impact on Conformation
Ortho H ↔ Ortho H RepulsionSteric clash between hydrogen atoms on adjacent rings.Increases the dihedral angle between the rings.
Fluorine van der Waals VolumeThe space occupied by the fluorine atoms.Can restrict conformational freedom, especially during molecular packing in the solid state.
Rotational BarrierEnergy required to rotate one aryl ring relative to the other around the C-N bond.Influenced by both steric and electronic effects of the fluorine substituents.

Role of Intra- and Intermolecular Non-Covalent Interactions Involving Fluorine

Covalently bound fluorine is generally considered a weak hydrogen bond acceptor. ucla.edu However, it can participate in various non-covalent interactions that are crucial for determining molecular conformation and crystal packing. researchgate.netrsc.org These interactions include intramolecular N-H···F and C-H···F hydrogen bonds, as well as intermolecular contacts.

Intramolecular Interactions: In specific geometries, a hydrogen atom on the amine (N-H) or the aromatic ring (C-H) can come into close proximity with a fluorine atom on the adjacent ring, potentially forming a weak intramolecular hydrogen bond. researchgate.netnih.gov The existence of such N-H···F interactions has been confirmed in certain rigid molecular scaffolds through NMR spectroscopy, where through-space coupling between the 1H and 19F nuclei is observed. nih.govdntb.gov.ua For this compound, a conformation that brings the N-H bond close to the 4'-fluorine could be stabilized by such an interaction.

Intermolecular Interactions: In the solid state, C-H···F interactions are frequently observed and can play a significant role in directing crystal packing. rsc.org Although individually weak, the cumulative effect of many such interactions can be substantial. rsc.org These interactions typically have H···F distances around 2.5 Å and C-H···F angles of about 130°. rsc.org The electron-deficient nature of the fluorinated aromatic rings can also lead to favorable π-stacking interactions with electron-rich aromatic systems.

InteractionTypeTypical Distance/GeometrySignificance
N-H···FIntramolecularH···F ~2.0 Å, Angle ~138° (in model systems) nih.govCan stabilize specific conformers.
C-H···FIntra- or IntermolecularH···F ~2.5 Å, Angle ~130° rsc.orgInfluences crystal packing and supramolecular assembly. rsc.org
Halogen BondsIntermolecularN/A for C-FFluorine is a poor halogen bond donor.
π-π StackingIntermolecularVariableCan be influenced by the quadrupole moment of the fluorinated ring.

The ability of fluorine to engage in these interactions is a subject of ongoing research, with its role being highly dependent on the specific molecular context. rsc.orgnih.gov

Modulation of Optical Properties Through Fluorine Substitution in Aromatic Systems

Fluorine substitution can significantly modulate the photophysical properties of aromatic systems, including their UV-Visible absorption and fluorescence emission spectra. nih.gov These changes arise from the electronic perturbations that fluorine atoms introduce to the molecule's frontier molecular orbitals (HOMO and LUMO). numberanalytics.comnih.gov

UV-Visible Absorption: The absorption of UV-Vis light corresponds to the promotion of an electron from a lower energy orbital to a higher energy one, typically from the HOMO to the LUMO. The strong inductive effect of fluorine generally stabilizes the HOMO, leading to a larger HOMO-LUMO energy gap. numberanalytics.com A larger energy gap means that more energy (i.e., light of a shorter wavelength) is required for electronic excitation. Consequently, fluorination often leads to a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") in the absorption maximum (λmax) compared to the non-fluorinated parent compound. nih.gov

Fluorescence Emission: Fluorescence is the emission of light as an electron returns from an excited state (like the LUMO) to the ground state (HOMO). Similar to absorption, the emission wavelength is governed by the energy gap. A blue shift in absorption is often accompanied by a blue shift in fluorescence emission. However, the effect of fluorine on fluorescence quantum yield (the efficiency of the fluorescence process) can be complex. In some systems, fluorine can increase the quantum yield by promoting radiative decay pathways or by sterically inhibiting non-radiative decay processes like molecular vibrations. In other cases, it may have little effect or even quench fluorescence. For aniline itself, the fluorescence is often quenched by electron-withdrawing groups. researchgate.net

Systematic studies on fluorinated aromatic compounds have shown that the number and position of fluorine atoms can be used to fine-tune the optical properties for specific applications. nih.gov

PropertyGeneral Effect of FluorinationUnderlying Cause
Absorption λmaxHypsochromic Shift (Blue Shift)Stabilization of HOMO, leading to a larger HOMO-LUMO gap. numberanalytics.com
Emission λmaxHypsochromic Shift (Blue Shift)Correlates with the larger HOMO-LUMO gap.
Fluorescence Quantum YieldVariable (can increase or decrease)Depends on the balance of radiative vs. non-radiative decay pathways.

The precise optical properties of this compound would need to be determined experimentally by recording its UV-Vis and fluorescence spectra in various solvents. beilstein-journals.orgresearchgate.net

Mechanistic Studies of Reactions Involving 3,5 Difluoro N 4 Fluorophenyl Aniline

Elucidation of Carbon-Nitrogen Bond Formation Mechanisms (e.g., Cross-Coupling, Reductive Amination)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and understanding the mechanisms involving fluorinated anilines like 3,5-Difluoro-N-(4-fluorophenyl)aniline is crucial for the development of novel pharmaceuticals and materials. numberanalytics.comtcichemicals.com Two prevalent methods for forging such bonds are palladium-catalyzed cross-coupling reactions and reductive amination.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination stands as a powerful and versatile method for constructing aryl C-N bonds. wikipedia.org The reaction facilitates the coupling of amines with aryl halides or pseudohalides, catalyzed by a palladium complex. numberanalytics.comorganic-chemistry.org For a substrate like this compound, this reaction would typically involve its coupling with an aryl halide. The generally accepted catalytic cycle proceeds through several key steps, as detailed in the table below. wikipedia.orglibretexts.orgnih.gov The process begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide to the Pd(0) center. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst, thus completing the cycle. wikipedia.orgnih.gov

Table 1: Mechanistic Steps of the Buchwald-Hartwig Amination
StepDescriptionKey Intermediates
1. Catalyst ActivationReduction of a Pd(II) precatalyst to the active Pd(0) species.Pd(0)Ln
2. Oxidative AdditionThe aryl halide (Ar-X) adds to the Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step. nih.govAr-Pd(II)(Ln)-X
3. Amine Coordination & DeprotonationThe amine (in this case, this compound) coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.[Ar-Pd(II)(Ln)-NRR']+ → Ar-Pd(II)(Ln)-NRR'
4. Reductive EliminationThe final step where the C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. wikipedia.orgProduct (Ar-NRR') + Pd(0)Ln

Reductive Amination:

Reductive amination, also known as reductive alkylation, provides an alternative route to C-N bond formation by converting a carbonyl group to an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com This process involves two main stages: the formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate to the final amine. masterorganicchemistry.com The reaction is typically performed as a one-pot synthesis under neutral or weakly acidic conditions. wikipedia.org A key advantage is the use of reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound, preventing side reactions. masterorganicchemistry.com

Table 2: General Mechanism of Reductive Amination
StepDescriptionReactants/Intermediates
1. Imine/Iminium Ion FormationThe nucleophilic nitrogen of this compound attacks the electrophilic carbon of an aldehyde or ketone, followed by dehydration to form a transient imine (or a protonated iminium ion under acidic conditions).Amine + Carbonyl → Hemiaminal → Imine/Iminium Ion
2. ReductionA hydride reducing agent (e.g., NaBH₃CN) selectively reduces the C=N double bond of the imine/iminium ion to form the new C-N single bond. masterorganicchemistry.comImine/Iminium Ion + [H]⁻ → Alkylated Amine

Pathways of Electrophilic Aromatic Substitution on Fluorinated Anilines

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The mechanism involves an initial attack on an electrophile by the π-electron system of the aromatic ring, leading to a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the site of attack. masterorganicchemistry.com

In the case of this compound, two aromatic rings are present, but the 3,5-difluoroaniline (B1215098) ring is significantly more activated towards electrophilic attack due to the powerful electron-donating effect of the secondary amine (-NH-) group. byjus.com This group is a strong ortho, para-director. The fluorine atoms at the 3- and 5-positions are electron-withdrawing by induction, thus deactivating the ring, but are also ortho, para-directors through resonance. The regiochemical outcome of an SₑAr reaction is determined by the combined directing effects of these substituents.

The directing effects on the 3,5-difluoroaniline ring are as follows:

-NH- group (at C1): Strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. byjus.comlibretexts.org

Fluorine atoms (at C3, C5): Deactivating but also direct incoming electrophiles to their respective ortho (C2, C4 and C4, C6) and para (C6 and C2) positions.

Considering these influences, the positions most activated towards electrophilic attack are C2, C4, and C6. However, the C4 position is sterically hindered by the bulky N-(4-fluorophenyl) substituent. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The stability of the intermediate arenium ion is key; substitution at the ortho and para positions allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. libretexts.org

Table 3: Directing Effects in Electrophilic Aromatic Substitution of this compound
SubstituentPositionElectronic EffectDirecting InfluencePredicted Substitution Sites
-NH-RC1Strongly Activating (Resonance)Ortho, ParaC2, C4, C6
-FC3Deactivating (Induction)Ortho, ParaC2, C4, C6
-FC5Deactivating (Induction)Ortho, ParaC2, C4, C6
Overall Predicted Regioselectivity C2 and C6 (due to steric hindrance at C4)

Mechanistic Insights into Oxidative Processes of Fluorinated Aromatic Amines

The oxidation of fluorinated aromatic amines can proceed through several mechanistic pathways, often involving single-electron transfer (SET) to generate highly reactive intermediates. The nitrogen atom of the amine is typically the initial site of oxidation due to its lone pair of electrons.

A common mechanistic pathway begins with the removal of a single electron from the nitrogen atom of this compound by an oxidizing agent. This SET event results in the formation of a nitrogen-centered radical cation. This intermediate is a key branch point for various subsequent reactions. It can undergo deprotonation, react with nucleophiles, or participate in coupling reactions. acs.org

Computational studies on the oxidation of perfluorinated aromatic compounds have revealed mechanisms involving an initial electrophilic attack by an oxidant (e.g., an iron(IV)-oxo species) on the aromatic ring, followed by rearrangements such as a 1,2-fluoride shift. manchester.ac.ukamericanelements.com This leads to the formation of a ketone intermediate, which can then re-aromatize. manchester.ac.ukamericanelements.com While this specific pathway relates to perfluorinated systems, it highlights that oxidative processes on fluorinated rings can involve complex rearrangements and potential defluorination steps.

Table 4: Potential Mechanistic Pathways in the Oxidation of Fluorinated Aromatic Amines
PathwayInitiation StepKey IntermediatePotential Outcome
Radical Cation FormationSingle-Electron Transfer (SET) from the nitrogen atom to an oxidant.Nitrogen-centered radical cationDimerization (oxidative coupling), reaction with nucleophiles, or deprotonation followed by further oxidation.
Electrophilic Attack on RingAttack by a strong electrophilic oxidant on the electron-rich aromatic ring.Arenium ion intermediateFormation of hydroxylated or other substituted products, potentially with rearrangement or defluorination. manchester.ac.ukamericanelements.com
Oxidative DeaminationActivation of the α-C-H bond adjacent to the nitrogen, though less common for diarylamines. For primary benzylic amines, this leads to an imine that hydrolyzes. tandfonline.comImine/Iminium ionCleavage of the C-N bond.

Radical Chemistry Pathways Relevant to Fluorinated Arylamine Transformations

The involvement of radical intermediates provides access to unique transformations of fluorinated arylamines that are complementary to traditional ionic pathways. wikipedia.org These reactions can be initiated by various means, including photoredox catalysis or thermal radical initiators. rsc.org The high reactivity and unique selectivity of fluorinated radicals make them valuable in synthesis. numberanalytics.com

A prominent mechanism in the radical chemistry of anilines involves the formation of an electron donor-acceptor (EDA) complex. nih.gov In this scenario, the fluorinated aniline (B41778), acting as an electron donor, forms a complex with an electron acceptor. Upon photoirradiation, a single-electron transfer (SET) can occur within this complex. nih.govacs.org For this compound, this would generate the corresponding radical cation and the radical anion of the acceptor. This radical cation is the same key intermediate discussed in oxidative processes and can undergo a variety of subsequent reactions, such as C-C or C-X bond formation, depending on the other reagents present. Quantum yield experiments in related systems have confirmed the operation of such radical chain mechanisms. acs.org

Another possible pathway is the direct abstraction of the hydrogen atom from the N-H bond by a reactive radical species, generating a neutral nitrogen-centered (aminyl) radical. This species can then participate in various radical cascade or coupling reactions. The presence of fluorine atoms on the aromatic ring can influence the electronic properties and subsequent reactivity of these radical intermediates. numberanalytics.com

Table 5: Key Radical Pathways for Fluorinated Arylamines
PathwayInitiation MethodKey IntermediateDescription
Photoinduced Electron Transfer (PET)Visible-light photocatalysis, formation of an Electron Donor-Acceptor (EDA) complex. nih.govNitrogen-centered radical cationThe aniline is excited or reacts with an excited photocatalyst, leading to a single-electron transfer to generate the radical cation, which then reacts further. acs.org
Hydrogen Atom Transfer (HAT)Reaction with a radical initiator or via photolysis.Nitrogen-centered (aminyl) radicalA radical species abstracts the hydrogen atom from the N-H bond, generating a neutral aminyl radical that can engage in subsequent radical reactions.
Reaction with Fluorine RadicalsUse of N-F reagents or other fluorine radical sources. wikipedia.orgresearchgate.netCarbon-centered radical (after addition)A fluorine radical adds to the aromatic ring, or a carbon-centered radical on a substituent is trapped by a fluorine radical source. numberanalytics.com

Research Applications and Synthetic Utility of 3,5 Difluoro N 4 Fluorophenyl Aniline

Building Block in the Synthesis of Complex Organic Molecules

The diarylamine framework is a prevalent structural motif in pharmaceuticals, functional materials, and agrochemicals. frontiersin.orgacs.org 3,5-Difluoro-N-(4-fluorophenyl)aniline serves as a valuable and specialized building block for accessing complex molecular architectures, particularly where the strategic incorporation of fluorine is desired to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

The reactivity of this compound can be directed at several positions:

The Secondary Amine: The N-H bond provides a reactive site for further substitution, most notably through C-N cross-coupling reactions. Using transition metal catalysis, such as palladium- or copper-based systems, the secondary amine can be arylated with various aryl halides to yield triarylamines. acs.orgchemistryviews.org This approach is fundamental for building the core structures of hole-transporting materials used in organic electronics.

Aromatic C-H Functionalization: The fluorine substituents modify the electronics of the phenyl rings, making certain C-H bonds susceptible to direct functionalization. acs.org This allows for the late-stage introduction of other functional groups, providing a direct path to complex derivatives without requiring a multi-step synthesis from simpler precursors. nih.gov

Precursor to Heterocycles: Diarylamines are key intermediates in the synthesis of nitrogen-containing heterocycles. Through intramolecular cyclization reactions, often catalyzed by a transition metal, the scaffold of this compound can be used to construct fluorinated analogues of phenazines, carbazoles, or other fused aromatic systems.

The strategic placement of fluorine atoms in this compound makes it a bespoke starting material for creating compounds with precisely tuned electronic and steric properties. su.se

Precursor for Advanced Materials Research

The unique combination of a rigid diarylamine core and multiple fluorine substituents makes this compound an attractive precursor for the development of advanced functional materials, including liquid crystals and specialized polymers.

Fluorine substitution is a cornerstone of modern liquid crystal (LC) design, as it allows for the precise tuning of key physical properties required for display applications. researchgate.netrsc.org The structure of this compound possesses features that are highly relevant to the synthesis of advanced LC materials. The introduction of lateral fluorine atoms (at the 3 and 5 positions) into a mesogenic core is a well-established strategy to modify molecular packing, which can lower the melting point and influence the mesophase morphology. mdpi.comrsc.org

The combined effect of the lateral and terminal fluorine atoms creates a strong molecular dipole moment. The orientation of this dipole relative to the molecule's long axis is a critical determinant of the dielectric anisotropy (Δε), a key parameter for LC display operation. nih.gov Molecules based on this core would be expected to exhibit significant dielectric anisotropy, a desirable trait for applications in vertical alignment (VA) or twisted nematic (TN) LCD technologies. nih.gov

Table 1: Predicted Influence of Fluorination Pattern on Liquid Crystal Properties (Based on Analogous Systems)
Structural Feature of PrecursorAnticipated Effect on LC PropertyRationaleReference
Lateral 3,5-Difluoro SubstitutionLower Melting Point, Modified Mesophase StabilitySteric disruption of intermolecular packing leads to a less ordered solid state. researchgate.netmdpi.com
Terminal 4-Fluoro SubstitutionEnhances Molecular Dipole MomentIncreases the polarity along the molecular axis. rsc.org
Overall TrifluorinationSignificant Positive or Negative Dielectric Anisotropy (Δε)The vector sum of the C-F bond dipoles creates a large net molecular dipole, crucial for electric field response. nih.gov
Rigid Diarylamine CorePromotes Mesophase FormationProvides the necessary molecular rigidity and anisotropy for liquid crystalline behavior. mdpi.com

Fluorinated polymers are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. mdpi.comnih.gov While not a monomer itself, this compound can be chemically modified to serve as a precursor for fluorinated polymers such as polyimides or polyamides. For instance, the introduction of amino or carboxylic acid functionalities would convert it into a viable monomer for polycondensation reactions.

Incorporating the this compound moiety into a polymer backbone would be expected to confer several advantageous properties. The bulky, non-coplanar structure of the diarylamine unit, combined with the fluorine atoms, would disrupt chain packing, potentially increasing the polymer's solubility in organic solvents and enhancing its processability. researchgate.net Furthermore, the low polarizability of the C-F bond is known to reduce a material's dielectric constant and moisture absorption, properties that are highly sought after for microelectronics and aerospace applications. kpi.ua

Table 2: Projected Properties of Polymers Incorporating the this compound Moiety
PropertyExpected Impact of Fluorinated MoietyUnderlying MechanismReference
Thermal StabilityEnhancedHigh C-F bond energy contributes to overall thermal robustness. mdpi.com
SolubilityIncreasedThe non-planar diarylamine structure and fluorine groups inhibit close chain packing, improving compatibility with solvents. researchgate.net
Dielectric ConstantLoweredThe low electronic polarizability of the C-F bond reduces the material's ability to store electrical energy. kpi.ua
Moisture AbsorptionReducedThe hydrophobic nature of fluorinated surfaces repels water. nih.gov

Use in Catalysis and Ligand Design for Organometallic Chemistry

The development of novel ligands is a driving force in advancing organometallic catalysis. mdpi.com The electronic and steric properties of a ligand directly influence the activity, selectivity, and stability of the metal catalyst. acs.org Diarylamine structures serve as important precursors for several classes of ligands, including N-heterocyclic carbenes (NHCs) and phosphorus-based ligands like bis(diarylphosphino)amines (DPPA). acs.orgresearchgate.net

This compound is an ideal platform for creating electronically modified ligands. The three fluorine atoms act as strong electron-withdrawing groups, which would decrease the electron density on a coordinating atom (e.g., phosphorus or nitrogen) attached to the diarylamine framework. This electronic perturbation is transmitted to the coordinated metal center, making it more electrophilic. niscpr.res.in

This "tuning" of the metal center's electronic properties is critical for optimizing catalytic performance in a wide range of reactions, including:

Cross-Coupling Reactions: In palladium- or copper-catalyzed reactions like the Buchwald-Hartwig amination, the electronic nature of the ligand can affect the rates of oxidative addition and reductive elimination, the key steps of the catalytic cycle. tcichemicals.comnih.gov

Polymerization: For ethylene (B1197577) oligomerization and polymerization, chromium catalysts bearing N-functionalized DPPA-type ligands have shown that modifying the ligand's electronic profile can significantly alter the selectivity and activity of the catalyst. acs.org

By systematically modifying the diarylamine scaffold, such as by synthesizing ligands from this compound, chemists can create catalysts with tailored reactivity for specific and challenging chemical transformations. researchgate.net

Environmental Behavior and Degradation Studies of Fluorinated Aromatic Amines

Pathways of Environmental Transformation in Abiotic Systems

Hydrolysis is another potential abiotic degradation pathway. However, substituted diphenylamines are generally not expected to undergo significant hydrolysis under typical environmental conditions. semanticscholar.org Studies on p-phenylenediamine (B122844) antioxidants have shown that hydrolysis can occur, preferentially targeting the aromatic secondary amine nitrogen. mdpi.com The hydrolysis half-life is influenced by the proton affinity of the nitrogen atom. mdpi.com For 3,5-Difluoro-n-(4-fluorophenyl)aniline, the electron-withdrawing nature of the fluorine atoms would decrease the basicity of the amine nitrogen, likely making hydrolysis a very slow process.

The degradation of diphenylamine (B1679370) by persulfate has also been investigated, revealing a pseudo-first-order kinetic model. researchgate.net Major intermediates identified in this process include N-Phenyl-4-quinoneimine, N-carboxyl-4-quinoneimine, 4-quinoneimine, and oxalic acid. researchgate.net It is plausible that fluorinated analogs would follow a similar degradation pathway, although the reaction rates may be altered by the presence of fluorine atoms.

Table 1: Inferred Abiotic Degradation Pathways of this compound

Degradation Process Reactant Probable Transformation Products Influencing Factors
Atmospheric Oxidation Hydroxyl Radicals (•OH) Hydroxylated and ring-opened products Solar irradiance, concentration of •OH and other atmospheric species
Aquatic Oxidation Hydroxyl Radicals (•OH) Hydroxylated derivatives, quinone-imine structures pH, temperature, presence of photosensitizers
Chemical Oxidation Persulfate Fluorinated N-phenyl-p-benzoquinoneimine analogs, ring cleavage products Temperature, pH, presence of catalytic ions
Hydrolysis Water Likely insignificant under normal environmental conditions pH, temperature

| Direct Photolysis | Sunlight | Potential for phototransformation, but likely slow | Wavelength and intensity of light, quantum yield of the compound |

Biotransformation and Biodegradation Mechanisms, with emphasis on Carbon-Fluorine Bond Cleavage

The biodegradation of fluorinated aromatic compounds is often challenging for microorganisms due to the high strength and stability of the C-F bond. nih.govmdpi.com The degree of fluorination has been shown to correlate with increased resistance to microbial degradation.

Studies on the biodegradation of diphenylamine have shown that it can be metabolized by certain bacteria. For instance, Stenotrophomonas sp. has been shown to degrade diphenylamine, with the initial step likely involving hydroxylation of the aromatic ring. jetir.org The major biodegradation pathway for aniline (B41778), a related compound, involves oxidative deamination to catechol, which is then further metabolized. nih.gov For diphenylamine, both hydrolytic and reductive cleavage of the C-N bond have been observed under anaerobic conditions. researchgate.net

The biotransformation of this compound would likely proceed through similar initial steps, such as hydroxylation of the aromatic rings. However, the subsequent steps involving ring cleavage and mineralization would be significantly hindered by the presence of fluorine atoms.

A critical step in the complete biodegradation of fluorinated aromatic compounds is the cleavage of the C-F bond. This is a thermodynamically demanding reaction that is catalyzed by specific enzymes. researchgate.netresearchgate.net Several enzymatic mechanisms for C-F bond cleavage have been identified, including those catalyzed by oxygenases, dehalogenases, and reductases. researchgate.netrsc.org

Oxygenases: Rieske non-heme iron oxygenases can catalyze the dihydroxylation of fluorinated aromatic rings, leading to the formation of unstable intermediates that can spontaneously eliminate fluoride (B91410). nih.gov

Dehalogenases: Fluoroacetate dehalogenases are known to cleave the C-F bond in fluoroacetate, but their activity on aromatic C-F bonds is not well-established. semanticscholar.org

Reductive Defluorination: Under anaerobic conditions, some microorganisms can reductively cleave C-F bonds. For example, the ATP-dependent reductive defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA has been observed in Thauera aromatica. nih.gov

It is likely that the biodegradation of this compound, if it occurs, would be initiated by attack on the non-fluorinated parts of the molecule or by hydroxylation of the aromatic rings. The cleavage of the C-F bonds would be a subsequent and likely rate-limiting step, requiring specialized microbial consortia with the appropriate enzymatic machinery.

Assessment of Environmental Persistence in Model Systems

The environmental persistence of a chemical is determined by its resistance to various degradation processes. Due to the stability of the C-F bond, fluorinated organic compounds are generally more persistent in the environment than their non-fluorinated counterparts. nih.govacs.org

While no specific data on the persistence of this compound in model systems is available, studies on other fluorinated aromatic compounds provide a basis for assessment. For example, the persistence of perfluoroalkyl acid precursors in soil and groundwater has been demonstrated, with transformation to more stable perfluorinated acids observed over time. cswab.org The presence of multiple fluorine atoms on the aromatic rings of this compound suggests a high potential for persistence in soil and aquatic environments.

The rate of biodegradation of fluoroanilines has been shown to decrease with an increasing number of fluorine substituents. This indicates that this compound, with three fluorine atoms, would likely be highly persistent under most environmental conditions.

Table 2: Inferred Environmental Persistence of this compound

Environmental Compartment Expected Persistence Key Factors Influencing Persistence
Atmosphere Low to Moderate Rapid degradation by hydroxyl radicals may limit atmospheric lifetime.
Water High Slow hydrolysis and resistance to biodegradation are likely to lead to long persistence in aquatic systems.
Soil and Sediment High to Very High Strong sorption to organic matter and high resistance to microbial degradation are expected to result in long-term persistence.

| Biota | Moderate to High | Potential for bioaccumulation due to lipophilicity, with slow metabolism and excretion. |

Future Directions and Emerging Research Frontiers for 3,5 Difluoro N 4 Fluorophenyl Aniline

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Diarylamines

The synthesis of fluorinated diarylamines, including 3,5-Difluoro-N-(4-fluorophenyl)aniline, has traditionally relied on methods such as the Buchwald-Hartwig and Ullmann cross-coupling reactions. While effective, these methods often necessitate the use of expensive palladium or copper catalysts, harsh reaction conditions, and environmentally persistent organic solvents. The future of synthesizing these valuable compounds is trending towards greener and more sustainable approaches that minimize waste and energy consumption.

Key areas of development include:

Catalyst Innovation: Research is focused on replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron. researchgate.net Iron-catalyzed C-N cross-coupling reactions are emerging as a cost-effective and eco-friendly option. researchgate.net Furthermore, the development of heterogeneous catalysts, which can be easily recovered and recycled, is a significant goal to improve the sustainability of these synthetic routes.

Green Solvents and Reaction Conditions: A major push is being made to replace traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and energy input compared to conventional heating methods. nih.govtandfonline.com These techniques often lead to higher yields and cleaner reaction profiles. rsc.org

Novel Reaction Pathways: Scientists are exploring entirely new ways to construct the C-N bond. This includes transition-metal-free methods, such as nitrosonium-initiated C-N bond formation, which can proceed under mild conditions. nih.gov Photoredox catalysis is another promising avenue, utilizing visible light to drive the coupling of aryl halides with amines, often at room temperature.

These advancements aim to make the production of fluorinated diarylamines more efficient, economical, and environmentally benign, which is crucial for their broader application.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Diarylamines

FeatureTraditional Methods (e.g., Buchwald-Hartwig)Emerging Sustainable Methods
Catalyst Palladium, CopperIron, Nickel, Heterogeneous Catalysts, Catalyst-free
Solvents Toluene, Dioxane (often toxic)Water, Deep Eutectic Solvents, Ionic Liquids
Energy Input High temperatures, long reaction timesMicrowave irradiation, Photons (light), lower temperatures
Sustainability Lower (metal contamination, solvent waste)Higher (recyclable catalysts, benign solvents, less energy)

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Characterization

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of complex molecules like this compound. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. researchgate.netchemrxiv.org Advanced spectroscopic techniques are the core of PAT, enabling real-time, in-situ monitoring of chemical reactions.

Future research in this area will focus on:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. The development of high-pressure NMR tubes and flow-NMR systems allows for the direct observation of reactive intermediates and catalyst resting states under actual reaction conditions. nih.gov For fluorinated compounds, ¹⁹F NMR is particularly valuable, providing a sensitive probe to track the consumption of fluorinated starting materials and the formation of products in real-time. rsc.org

FTIR and Raman Spectroscopy: In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are non-destructive techniques that provide real-time information on the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. researchgate.net These methods are highly compatible with flow chemistry setups and are instrumental in rapidly optimizing reaction conditions, such as temperature, pressure, and catalyst loading. researchgate.net

Integrated Spectroscopic Approaches: The future lies in combining multiple spectroscopic techniques to gain a comprehensive picture of the reaction. For instance, coupling in-situ FTIR with mass spectrometry can provide simultaneous kinetic and mechanistic data, leading to a more complete understanding of complex reaction networks.

By applying these advanced analytical tools, chemists can accelerate process development, improve reaction robustness, ensure consistent product quality, and minimize the formation of impurities. tandfonline.com

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. tandfonline.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery and design of new molecules and materials. chemrxiv.org For fluorinated diarylamines, AI and ML are poised to make significant contributions.

Emerging applications include:

Predicting Molecular Properties: ML models can be trained on existing data to predict the physicochemical and electronic properties of novel fluorinated compounds without the need for laborious synthesis and experimentation. nih.gov For example, algorithms can predict the fluorination strength of reagents or the impact of fluorine substitution on a molecule's bioactivity. nih.govtandfonline.com This allows for the rapid virtual screening of large libraries of potential candidates for specific applications.

Reaction Optimization and Prediction: AI can be used to navigate complex reaction landscapes and predict the optimal conditions for a given transformation. nih.gov By analyzing data from previous experiments, ML algorithms can suggest the best catalyst, solvent, and temperature to maximize the yield of a desired product, such as this compound.

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. acs.org By defining a set of target characteristics (e.g., specific electronic properties for a material application), these models can propose novel fluorinated diarylamine structures that are most likely to meet the criteria, guiding synthetic efforts towards the most promising candidates.

The synergy between computational chemistry and machine learning will enable a more rational and efficient approach to molecular design, reducing the time and resources required to develop new functional molecules. nih.govacs.org

Table 2: Applications of AI/ML in the Development of Fluorinated Compounds

Application AreaAI/ML TechniquePredicted Outcome/Goal
Property Prediction Neural Networks, Random ForestBioactivity, Solubility, Electronic Properties, Fluorination Strength
Reaction Optimization Bayesian Optimization, Reinforcement LearningOptimal reaction conditions (yield, selectivity), Catalyst performance
Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Novel molecular structures with targeted properties

Exploration of New Materials Applications Based on Fluorine's Unique Influence

The presence of multiple fluorine atoms on the diarylamine scaffold imparts unique properties that are highly desirable in materials science. Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong. tandfonline.com This combination leads to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. nih.govmdpi.com

Future research into the materials applications of this compound and related structures will likely focus on:

Organic Electronics: Diarylamines are known for their electron-donating and hole-transporting properties, making them excellent candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels, which can improve electron injection and increase the material's resistance to oxidative degradation, leading to more efficient and longer-lasting devices. mdpi.com The trifluoromethyl group, in particular, has been shown to enhance electron mobility. chemrxiv.org

High-Performance Polymers: Incorporating fluorinated diarylamine moieties into polymer backbones can create materials with exceptional properties. These fluoropolymers can exhibit high thermal stability, low dielectric constants (useful for electronic insulation), and hydrophobicity (leading to non-stick and weather-resistant surfaces). nih.gov

Liquid Crystals: The rigid, anisotropic structure of diarylamines, modified by the polar C-F bonds, could be exploited in the design of novel liquid crystalline materials for use in displays and sensors.

The ability to tune the electronic and physical properties of materials by strategically placing fluorine atoms makes fluorinated diarylamines a highly promising platform for the development of next-generation advanced materials.

Deeper Understanding of the Environmental Fate and Potential Remediation Strategies for Fluorinated Aromatic Amines

The very stability that makes fluorinated compounds desirable in materials also raises concerns about their environmental persistence. acs.org The strength of the C-F bond makes many organofluorine compounds resistant to natural degradation processes. wikipedia.orgeuropa.eu As the use of compounds like this compound potentially increases, a thorough understanding of their environmental fate and the development of effective remediation strategies become critical.

Future research in this domain must address:

Biodegradation Pathways: Studies on simpler fluoroanilines have shown that biodegradation is possible, but the rate of degradation decreases as the number of fluorine substituents increases. nih.gov Research is needed to identify microorganisms and enzymatic pathways capable of cleaving the aromatic rings and, crucially, the C-F bonds of polyfluorinated anilines.

Persistence, Bioaccumulation, and Toxicity: The potential for fluorinated aromatic amines to persist in soil and water, accumulate in food chains, and exert toxic effects on ecosystems needs to be rigorously evaluated. mdpi.com This data is essential for conducting accurate environmental risk assessments.

Advanced Remediation Technologies: Conventional wastewater treatment methods may not be effective for removing persistent fluorinated compounds. acs.org Research into advanced oxidation processes (AOPs), such as ozonation and catalytic oxidation, shows promise for breaking down these recalcitrant molecules. researchgate.nettandfonline.com Other potential strategies include adsorption on specialized materials like activated carbon or fluorinated sorbents, and phytoremediation, which uses plants to remove contaminants from the environment. nih.govfrontiersin.org

A proactive approach to understanding and mitigating the potential environmental impact of fluorinated aromatic amines is essential for ensuring their sustainable use in future technologies.

Table 3: Potential Remediation Strategies for Fluorinated Aromatic Amines

Remediation StrategyMechanismAdvantagesChallenges
Bioremediation Microbial degradation using specific bacteria or fungi.Potentially low-cost and sustainable.Slow degradation rates, especially for polyfluorinated compounds; requires specific microbial strains.
Advanced Oxidation Processes (AOPs) Generation of highly reactive species (e.g., hydroxyl radicals) via ozone, UV/H₂O₂.Rapid and effective for complete mineralization.High energy consumption and operational costs; potential for byproduct formation.
Adsorption Physical binding to the surface of materials like activated carbon or novel sorbents.Effective for removal from water; can be regenerated.Does not destroy the contaminant; requires disposal or regeneration of the adsorbent.
Phytoremediation Uptake and accumulation or degradation by plants.Environmentally friendly and low-cost.Slow process; limited to certain contamination depths; disposal of contaminated plant biomass.

Q & A

Q. What spectroscopic and computational methods are recommended for characterizing 3,5-Difluoro-N-(4-fluorophenyl)aniline?

  • Methodological Answer : Employ FT-IR to identify amine (-NH₂) and C-F stretching vibrations (1,200–1,000 cm⁻¹) and FT-Raman to detect aromatic ring vibrations. UV-Vis spectroscopy can assess π→π* transitions in the fluorinated aromatic system. For structural elucidation, use ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to resolve fluorine splitting patterns (e.g., para-substituted fluorophenyl groups). Quantum chemical calculations (DFT/B3LYP with 6-311++G(d,p) basis set) optimize geometry and predict vibrational frequencies, comparing results with experimental data to validate the structure .

Q. How can synthetic routes for this compound be designed?

  • Methodological Answer : Adapt cross-coupling strategies from halogenated aniline derivatives. For example:

Buchwald-Hartwig Amination : React 3,5-difluoro-4-bromoaniline with 4-fluorophenylboronic acid using a Pd catalyst (e.g., Pd(OAc)₂) and ligand (XPhos) in toluene/EtOH.

Direct Amination : Treat 3,5-difluoronitrobenzene with 4-fluoroaniline under reducing conditions (e.g., H₂/Pd-C) to form the amine bond. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography .

Q. What computational tools are critical for predicting electronic properties?

  • Methodological Answer : Use Gaussian 09 or ORCA for DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites and reactivity trends. Compare results with experimental UV-Vis and NMR data to validate electronic effects of fluorine substituents .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in catalytic reactions?

  • Methodological Answer : Fluorine’s electronegativity decreases electron density on the aromatic ring, enhancing electrophilic substitution resistance. Use Hammett substituent constants (σₚ = +0.06 for -F) to quantify electronic effects. Steric hindrance from meta-fluorine groups can be modeled via molecular docking (AutoDock Vina) to assess binding in enzyme active sites. Experimentally, compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura couplings to isolate electronic/steric contributions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : If experimental NMR chemical shifts deviate >0.5 ppm from DFT predictions:

Re-optimize geometry using solvent-specific models (e.g., PCM for DMSO).

Verify basis set adequacy (e.g., 6-311++G(d,p) vs. cc-pVTZ).

Check for aggregation effects (e.g., dimerization) via concentration-dependent NMR studies.
For vibrational spectra, confirm peak assignments using isotopic substitution (e.g., deuterated amines) .

Q. How can this compound be utilized in kinase inhibitor design?

  • Methodological Answer : Incorporate the compound as a core scaffold in EGFR tyrosine kinase inhibitors.

Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorophenyl substitutions and test IC₅₀ values against MCF-7/HeLa cells.

Docking Studies : Use Schrödinger Suite to simulate binding to EGFR’s ATP pocket (PDB: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu713.

Pharmacokinetic Optimization : Introduce solubilizing groups (e.g., PEG chains) while retaining fluorine’s metabolic stability .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Fluorine’s small size and high electronegativity disrupt crystal packing. Strategies:

Co-crystallization : Add co-formers (e.g., succinic acid) via solvent evaporation.

High-Throughput Screening : Test 96 solvent combinations (e.g., DMF/water, THF/heptane) using a Crystal16® platform.

SHELXL Refinement : Use anisotropic displacement parameters for fluorine atoms and validate via R-factor convergence (<5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.